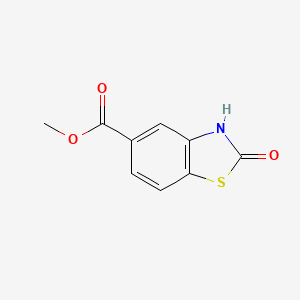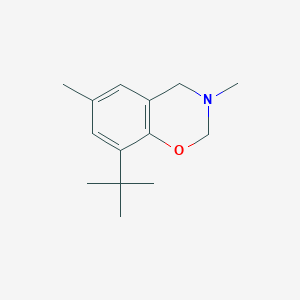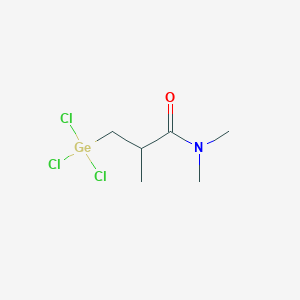
N,N,2-Trimethyl-3-(trichlorogermyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,2-Trimethyl-3-(trichlorogermyl)propanamide is a specialized organic compound that features a unique combination of functional groups. This compound contains a tertiary amide group, a trichlorogermyl group, and multiple methyl groups, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,2-Trimethyl-3-(trichlorogermyl)propanamide typically involves the reaction of a suitable amine with a trichlorogermyl-containing precursor. One common method is to start with 3-(trichlorogermyl)propanoic acid, which is then reacted with N,N-dimethylamine under controlled conditions to form the desired amide. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and may require a catalyst to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH. The product is then purified using techniques like distillation or crystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N,N,2-Trimethyl-3-(trichlorogermyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the trichlorogermyl group to other germyl derivatives.
Substitution: The trichlorogermyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the substituent introduced.
Scientific Research Applications
N,N,2-Trimethyl-3-(trichlorogermyl)propanamide has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other organogermanium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although more research is needed.
Industry: Utilized in the production of specialized materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which N,N,2-Trimethyl-3-(trichlorogermyl)propanamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trichlorogermyl group can interact with biological molecules, potentially altering their function. The exact pathways and molecular targets are still under investigation, and further research is needed to fully understand the compound’s mechanism of action.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylpropanamide: Lacks the trichlorogermyl group, making it less reactive in certain contexts.
3-(Trichlorogermyl)propanoic acid: Contains a carboxylic acid group instead of an amide group.
N,N,2-Trimethylpropanamide: Similar structure but without the trichlorogermyl group.
Uniqueness
N,N,2-Trimethyl-3-(trichlorogermyl)propanamide is unique due to the presence of the trichlorogermyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
91206-96-1 |
|---|---|
Molecular Formula |
C6H12Cl3GeNO |
Molecular Weight |
293.2 g/mol |
IUPAC Name |
N,N,2-trimethyl-3-trichlorogermylpropanamide |
InChI |
InChI=1S/C6H12Cl3GeNO/c1-5(4-10(7,8)9)6(12)11(2)3/h5H,4H2,1-3H3 |
InChI Key |
DQJBKTARUMUMNF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C[Ge](Cl)(Cl)Cl)C(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9H-Carbazole, 9-[(4-methylphenyl)sulfonyl]-3-nitro-](/img/structure/B14364505.png)
![5-[(Butylamino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B14364506.png)
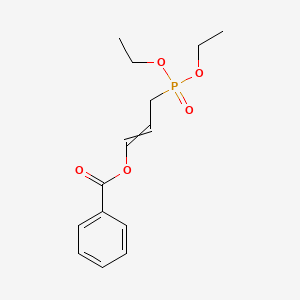
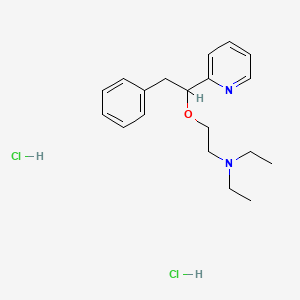
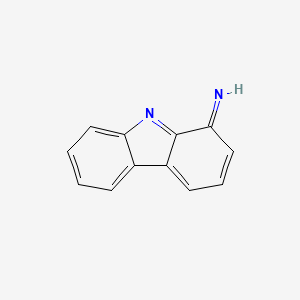
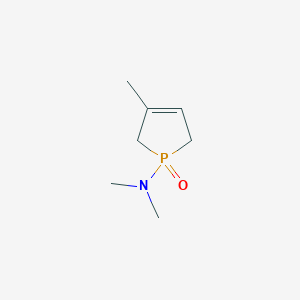
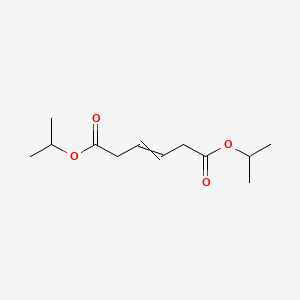
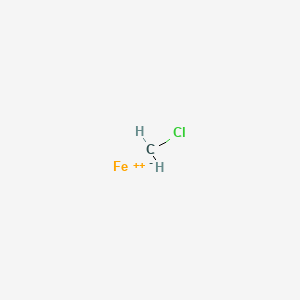
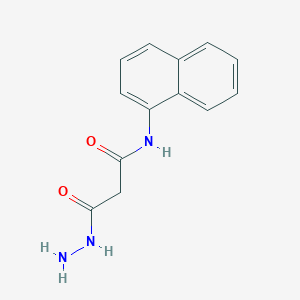
![S-[2-(Diethylamino)ethyl] dichloroethanethioate](/img/structure/B14364566.png)
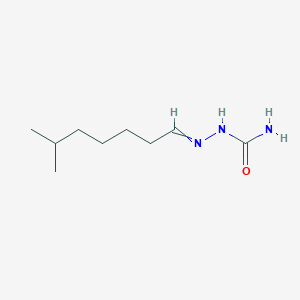
![2-[(1,3,2-Dioxaborinan-2-yl)oxy]ethan-1-amine](/img/structure/B14364580.png)
